molecular formula C19H20N2O4S B2361110 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 850932-46-6

2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2361110
CAS No.: 850932-46-6
M. Wt: 372.44
InChI Key: AHWPUQDPMWPVNW-UHFFFAOYSA-N
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Description

2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methoxyphenyl)acetamide involves several steps. One common method includes the reaction of 1-ethylindole with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-methoxyphenylacetamide under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methoxyphenyl)acetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

Properties

IUPAC Name

2-(1-ethylindol-3-yl)sulfonyl-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-3-21-12-18(16-6-4-5-7-17(16)21)26(23,24)13-19(22)20-14-8-10-15(25-2)11-9-14/h4-12H,3,13H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWPUQDPMWPVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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